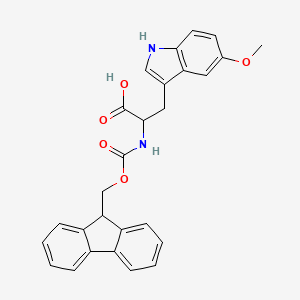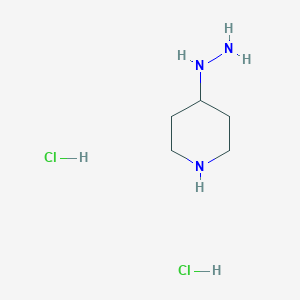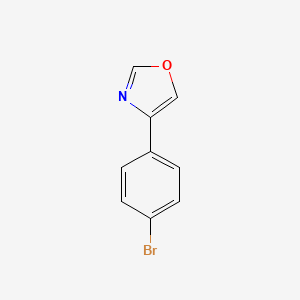
6-Chlor-1-(2-Fluorphenyl)-1-oxohexan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(2-fluorophenyl)-1-oxohexane is a useful research compound. Its molecular formula is C12H14ClFO and its molecular weight is 228.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1-(2-fluorophenyl)-1-oxohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-(2-fluorophenyl)-1-oxohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung ist ein potenzieller Vorläufer bei der Synthese verschiedener pharmazeutischer Medikamente. Ihre Struktur deutet darauf hin, dass sie zur Herstellung von Molekülen mit Benzoxazolringen nützlich sein könnte, die in mehreren therapeutischen Wirkstoffen vorhanden sind . Diese Wirkstoffe sind dafür bekannt, eine breite Palette biologischer Aktivitäten aufzuweisen, darunter antibakterielle, antifungale und Antikrebs-Eigenschaften.
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane is acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for fatty acid synthesis.
Mode of Action
6-Chloro-1-(2-fluorophenyl)-1-oxohexane acts as an inhibitor of ACCase . By binding to the active site of the enzyme, it prevents the normal substrate, acetyl-CoA, from accessing the site, thereby inhibiting the enzyme’s activity. This disruption in fatty acid synthesis can lead to growth retardation in target organisms .
Biochemical Pathways
The inhibition of ACCase affects the fatty acid synthesis pathway . As ACCase is responsible for the production of malonyl-CoA, its inhibition leads to a decrease in malonyl-CoA levels. This reduction disrupts the downstream synthesis of fatty acids, impacting the production of essential biomolecules and energy storage compounds.
Pharmacokinetics
It’s known that the compound exhibits high control efficacy against sensitive weeds, especially echinochloa crus-galli in paddy fields , suggesting it has good bioavailability in these environments.
Result of Action
The inhibition of ACCase by 6-Chloro-1-(2-fluorophenyl)-1-oxohexane leads to a disruption in fatty acid synthesis. This disruption can cause growth retardation in target organisms, as fatty acids are essential components of cell membranes and energy storage molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane. For instance, the compound shows less persistence in field water and rice plants compared to soil samples . Furthermore, it’s been found that the compound and its major metabolite, N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HFMPA), are below the level of quantification in harvest samples of straw, grains, husk, and soil . This suggests that environmental factors such as the presence of water and the type of organism can influence the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
6-Chloro-1-(2-fluorophenyl)-1-oxohexane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the synthesis of fatty acids, leading to various downstream effects on cellular metabolism.
Cellular Effects
The effects of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of ACCase leads to reduced fatty acid synthesis, which can cause growth retardation and chlorosis in target cells . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 6-Chloro-1-(2-fluorophenyl)-1-oxohexane exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of ACCase by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA . This inhibition leads to a cascade of metabolic disruptions, ultimately affecting cell viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on ACCase and subsequent cellular impacts can persist for several days, although the compound’s potency may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane vary with different dosages in animal models. At lower doses, it effectively inhibits ACCase without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular impacts without causing harm to the organism.
Metabolic Pathways
6-Chloro-1-(2-fluorophenyl)-1-oxohexane is involved in several metabolic pathways. It primarily interacts with enzymes involved in fatty acid metabolism, such as ACCase. The compound’s inhibition of ACCase disrupts the normal metabolic flux, leading to altered levels of metabolites such as malonyl-CoA and acetyl-CoA . These changes can have wide-ranging effects on cellular energy balance and lipid biosynthesis.
Transport and Distribution
Within cells and tissues, 6-Chloro-1-(2-fluorophenyl)-1-oxohexane is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in lipid-rich tissues due to its lipophilic nature . This accumulation can enhance its inhibitory effects on ACCase in target cells, but it may also contribute to its toxicity at higher concentrations.
Subcellular Localization
The subcellular localization of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane is primarily within the cytoplasm, where it interacts with ACCase and other metabolic enzymes . Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Eigenschaften
IUPAC Name |
6-chloro-1-(2-fluorophenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVCKLLLZBUONZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622002 |
Source


|
| Record name | 6-Chloro-1-(2-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488098-59-5 |
Source


|
| Record name | 6-Chloro-1-(2-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)


![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

